
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core with chloro and chloromethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one typically involves the chlorination of precursor naphthyridine compounds. One common method is the chlorination of 1,5-naphthyridin-2(1H)-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of eco-friendly chlorinating agents, such as chloramine-T, has also been explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups enhance its binding affinity to these targets, leading to the modulation of specific biochemical pathways. This compound can inhibit or activate certain enzymes, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
- 3-Chloro-7-methylisoquinoline
- 3-Chloro-7-methoxyisoquinoline
- 3-Chloro-4-methoxychalcone
Comparison: Compared to these similar compounds, 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H6Cl2N2O |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
3-chloro-7-(chloromethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H6Cl2N2O/c10-3-5-1-8-7(12-4-5)2-6(11)9(14)13-8/h1-2,4H,3H2,(H,13,14) |
Clé InChI |
OHWJQWBUEIIGBY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1NC(=O)C(=C2)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


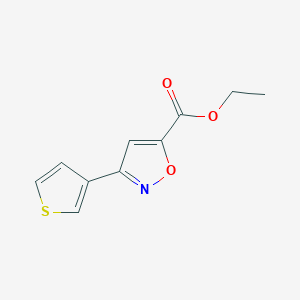
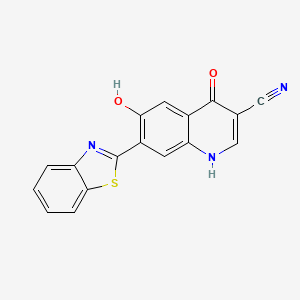

![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
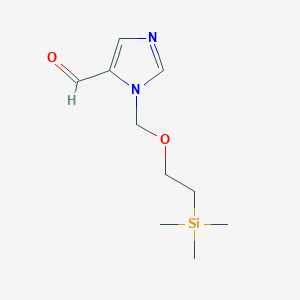
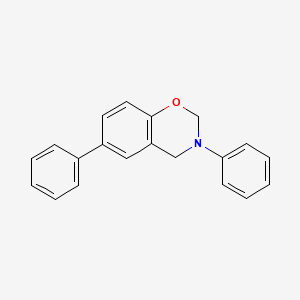
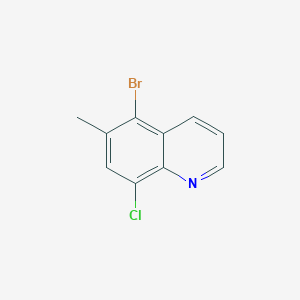
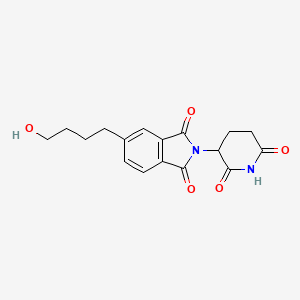
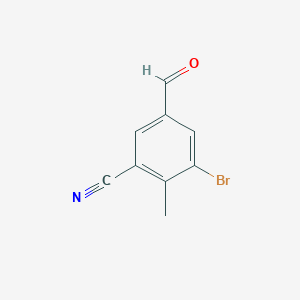
![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
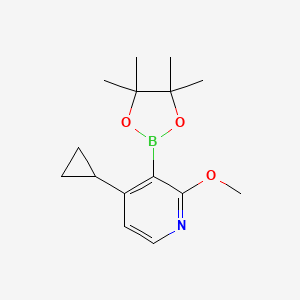
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)


